![molecular formula C17H18FN7O B6533937 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine CAS No. 1058497-61-2](/img/structure/B6533937.png)
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine
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Overview
Description
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine is a useful research compound. Its molecular formula is C17H18FN7O and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine is 355.15568639 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery
The 1,2,3-triazoles, a core structure in this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . They exhibit high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are also used in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability . They are structurally similar to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . This involves using biological molecules to form covalent bonds with other molecules, whether they are organic, inorganic, or biological .
Chemical Biology and Fluorescent Imaging
In chemical biology, 1,2,3-triazoles are used for their ability to bind with a variety of enzymes and receptors . They also have applications in fluorescent imaging .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole-fused pyrazines and pyridazines, have been reported to exhibit medicinal chemistry applications, including c-met inhibition or gaba a modulating activity .
Mode of Action
For instance, some compounds inhibit the c-Met protein kinase, which plays a crucial role in cellular growth and differentiation .
Biochemical Pathways
For example, some compounds modulate the GABA A receptor, which plays a key role in inhibitory neurotransmission in the central nervous system .
Result of Action
Similar compounds have been reported to have various effects, such as slowing cancer progression by inhibiting pro-tumor signaling pathways .
properties
IUPAC Name |
[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c1-2-25-16-14(21-22-25)15(19-11-20-16)23-6-8-24(9-7-23)17(26)12-4-3-5-13(18)10-12/h3-5,10-11H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYZTEMNYMYKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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